molecular formula C19H22N4O3S B11059610 1-cycloheptyl-6-methyl-4-(4-nitrophenyl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one

1-cycloheptyl-6-methyl-4-(4-nitrophenyl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one

Cat. No.: B11059610
M. Wt: 386.5 g/mol
InChI Key: DYZUKFWUXSLSEX-UHFFFAOYSA-N
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Description

1-cycloheptyl-6-methyl-4-(4-nitrophenyl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one is a complex heterocyclic compound. Let’s break down its structure:

    Cycloheptyl ring: A seven-membered cyclic hydrocarbon ring.

    Methyl group: Attached to the cycloheptyl ring.

    4-Nitrophenyl group: A nitro group (-NO₂) attached to a phenyl ring.

    Pyrazolo-thiazinone core: The central scaffold containing a pyrazole ring fused with a thiazine ring.

Preparation Methods

Synthesis Routes: The synthetic routes for this compound involve several steps, including cyclization, nitration, and ring formation

    Cyclization: Start with a suitable precursor (e.g., aniline derivative) and cyclize it to form the pyrazole-thiazinone core.

    Nitration: Introduce the nitro group by treating the intermediate compound with a nitrating agent (e.g., nitric acid).

    Functional Group Modifications: Adjust the substituents (cycloheptyl, methyl, and phenyl) using appropriate reagents.

Industrial Production: Industrial-scale production methods may vary, but they typically involve efficient and scalable processes based on the synthetic routes outlined above.

Chemical Reactions Analysis

1-cycloheptyl-6-methyl-4-(4-nitrophenyl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one can undergo various reactions:

    Oxidation: Oxidative transformations of the methyl or cycloheptyl groups.

    Reduction: Reduction of the nitro group to an amino group.

    Substitution: Substitution reactions at the phenyl ring.

    Common Reagents: Nitric acid, reducing agents, and suitable catalysts.

    Major Products: Diverse derivatives with modified functional groups.

Scientific Research Applications

This compound finds applications in:

    Medicine: Investigated as potential drugs due to its unique structure.

    Chemical Research: Used as a building block for designing novel molecules.

    Industry: May serve as a precursor for specialized materials.

Mechanism of Action

The exact mechanism remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing biological processes.

Comparison with Similar Compounds

While I don’t have direct information on similar compounds, researchers often compare it to related heterocyclic structures. Further studies would reveal its distinct features.

Properties

Molecular Formula

C19H22N4O3S

Molecular Weight

386.5 g/mol

IUPAC Name

1-cycloheptyl-6-methyl-4-(4-nitrophenyl)-2,4-dihydropyrazolo[3,4-d][1,3]thiazin-3-one

InChI

InChI=1S/C19H22N4O3S/c1-12-20-18-16(17(27-12)13-8-10-15(11-9-13)23(25)26)19(24)21-22(18)14-6-4-2-3-5-7-14/h8-11,14,17H,2-7H2,1H3,(H,21,24)

InChI Key

DYZUKFWUXSLSEX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(S1)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)NN2C4CCCCCC4

Origin of Product

United States

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